molecular formula C22H25NO3 B11230103 Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate

Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate

Cat. No.: B11230103
M. Wt: 351.4 g/mol
InChI Key: YUJSAUWTVPYEJG-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a cyclopentyl group substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-aminobenzoate is then reacted with 1-(4-methylphenyl)cyclopentanecarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and halogens (e.g., bromine) are employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]benzoate

InChI

InChI=1S/C22H25NO3/c1-3-26-20(24)17-8-12-19(13-9-17)23-21(25)22(14-4-5-15-22)18-10-6-16(2)7-11-18/h6-13H,3-5,14-15H2,1-2H3,(H,23,25)

InChI Key

YUJSAUWTVPYEJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)C

Origin of Product

United States

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